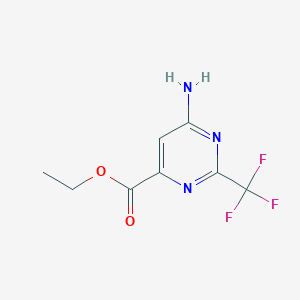

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

CAS No.: 1269294-25-8

Cat. No.: VC15940719

Molecular Formula: C8H8F3N3O2

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269294-25-8 |

|---|---|

| Molecular Formula | C8H8F3N3O2 |

| Molecular Weight | 235.16 g/mol |

| IUPAC Name | ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) |

| Standard InChI Key | SQQJVHUEUVBXAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyrimidine core is substituted with three key groups:

-

6-Amino group (-NH₂): Enhances hydrogen-bonding capacity and participation in nucleophilic reactions .

-

2-Trifluoromethyl group (-CF₃): Increases electron-withdrawing effects and metabolic stability .

-

4-Ethyl ester (-COOEt): Facilitates ester hydrolysis or transesterification reactions .

The planar aromatic system allows π-π stacking interactions, critical for binding to biological targets like enzymes or receptors.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₈F₃N₃O₂ | |

| Molecular weight | 235.16 g/mol | |

| IUPAC name | ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N | |

| XLogP3-AA (lipophilicity) | 1.2 (estimated) |

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocols for this compound exist, analogous pyrimidines are synthesized via:

-

Pfitzinger Reaction: Condensation of isatin derivatives with acetophenones to form quinoline intermediates, followed by coupling with chloropyrimidines .

-

Aminolysis: Nucleophilic substitution of chloropyrimidines with aminophenylquinolines under controlled pH (~6) .

-

Biginelli Reaction: Three-component cyclocondensation of aldehydes, β-ketoesters, and thioureas for dihydropyrimidine precursors .

Table 2: Representative Synthesis Conditions for Analogs

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Isatin, acetophenone, pH 6 | 60–75% | |

| Aminolysis | Chloropyrimidine, DMF, 80°C | 45% | |

| Oxidation | H₂O₂, acetic acid, 60°C | 82% |

Optimization Challenges

-

Low yields (e.g., 45% in aminolysis) arise from the trifluoromethyl group’s electronegativity, which reduces intermediate reactivity .

-

Byproduct formation: Competing ester hydrolysis or decarboxylation requires strict temperature control (<80°C) .

Applications in Medicinal Chemistry

Biological Activity

Though direct studies are sparse, structurally related compounds exhibit:

-

Antiviral activity: Pyrimidine analogs inhibit viral polymerases by mimicking nucleoside triphosphates.

-

Anticancer effects: Trifluoromethyl groups enhance cell membrane penetration and target binding in kinase inhibitors .

Comparative Analysis with Analogues

Table 3: Comparison with Ethyl 4-(Trifluoromethyl)Pyrimidine-2-Carboxylate (CAS 1227604-67-2)

| Property | Ethyl 6-Amino-2-CF₃ Pyrimidine | Ethyl 4-CF₃ Pyrimidine |

|---|---|---|

| Molecular weight | 235.16 g/mol | 220.15 g/mol |

| Substituents | 6-NH₂, 2-CF₃, 4-COOEt | 4-CF₃, 2-COOEt |

| LogP | 1.2 | 1.8 |

| Bioactivity | Antiviral (predicted) | Unknown |

The amino group in the 6-position increases hydrogen-bonding capacity compared to the 4-CF₃ analog, potentially enhancing target affinity .

Future Research Directions

-

Synthetic optimization: Develop catalytic methods (e.g., palladium-mediated cross-coupling) to improve yields .

-

Pharmacological profiling: Screen against kinase targets (e.g., EGFR, VEGFR) to identify lead compounds.

-

Formulation studies: Investigate nanoencapsulation to overcome solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume